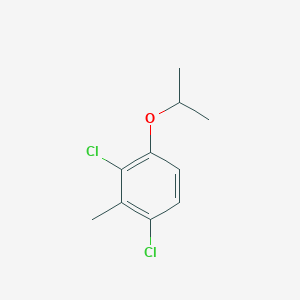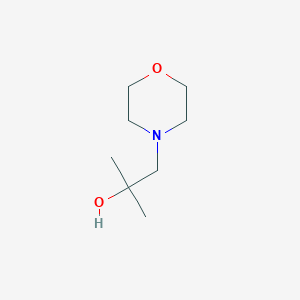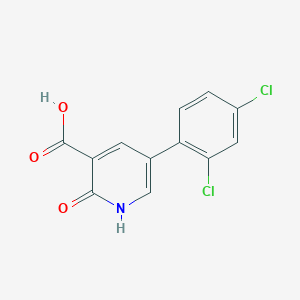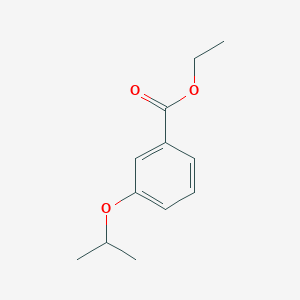
4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4'-(trifluoromethoxy)-1,1'-diphenylsulfone, 98% (hereafter referred to as 4-chloro-4'-TFMS) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 155-156°C and a boiling point of 314-315°C. It is insoluble in water but soluble in many organic solvents. 4-chloro-4'-TFMS is used as a reagent in organic synthesis and has been studied for its potential therapeutic and pharmacological effects.
Aplicaciones Científicas De Investigación
4-chloro-4'-TFMS has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a chromogenic reagent for the determination of amino acids. It has also been used to study the structure and function of proteins, as well as the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 4-chloro-4'-TFMS is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It is also believed to act as an antioxidant, preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-4'-TFMS are not well understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the levels of certain enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-chloro-4'-TFMS in laboratory experiments is its high solubility in organic solvents. This makes it easy to use and handle in the laboratory. However, it is also important to note that 4-chloro-4'-TFMS is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-4'-TFMS. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic and pharmacological applications. Additionally, further research could be conducted on its mechanism of action and its potential as a reagent in organic synthesis. Finally, further studies could be conducted on its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
4-chloro-4'-TFMS can be synthesized from the reaction of 4-chloro-4'-hydroxy-1,1'-diphenylsulfone and trifluoromethanesulfonic acid. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at room temperature. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is 4-chloro-4'-TFMS.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-9-1-5-11(6-2-9)21(18,19)12-7-3-10(4-8-12)20-13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNLAKMOPAAYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)










